molecular formula C22H23N3O4 B3318841 N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine CAS No. 1029721-32-1

N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Cat. No. B3318841
M. Wt: 393.4 g/mol
InChI Key: ULQGUXLVNLHPHK-UHFFFAOYSA-N
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Description

N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, commonly known as EAI045, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) and tyrosine-protein kinase Met (c-Met). This compound has been studied for its potential therapeutic applications in various types of cancer, particularly non-small cell lung cancer (NSCLC).

Mechanism Of Action

EAI045 works by binding to the ATP-binding site of N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine and c-Met, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival, ultimately resulting in the death of cancer cells.

Biochemical And Physiological Effects

EAI045 has been shown to inhibit the growth of NSCLC cells both in vitro and in vivo. It has also been shown to inhibit the growth of other types of cancer cells, including breast cancer and glioblastoma. Additionally, EAI045 has been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Advantages And Limitations For Lab Experiments

One of the advantages of using EAI045 in lab experiments is its specificity for N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine and c-Met, which allows for targeted inhibition of these proteins. However, one limitation of using EAI045 is its relatively low potency compared to other N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

There are several potential future directions for research on EAI045. One area of focus could be the development of more potent analogs of EAI045 that can effectively inhibit N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine and c-Met at lower concentrations. Another area of focus could be the investigation of EAI045 in combination with other targeted therapies or immunotherapies for the treatment of cancer. Additionally, further studies could be conducted to investigate the potential of EAI045 in other disease areas, such as inflammatory disorders or fibrosis.

Scientific Research Applications

EAI045 has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, it has shown promising results in inhibiting the growth of NSCLC cells that are resistant to currently available N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine inhibitors. It has also been shown to inhibit the growth of cancer cells that have acquired resistance to c-Met inhibitors.

properties

IUPAC Name

N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-4-16-5-7-17(8-6-16)25-22-18-13-20(28-11-9-26-2)21(29-12-10-27-3)14-19(18)23-15-24-22/h1,5-8,13-15H,9-12H2,2-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQGUXLVNLHPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C#C)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Li, F Xiong, K Gao - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficient cobalt-based catalytic system for protodeboronation of various aryl and vinyl boronates is described. The reaction is capable of tolerating a wide range of functional groups. …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk

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